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molecular formula C11H10N2O2 B8345663 1-(3-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

1-(3-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B8345663
M. Wt: 202.21 g/mol
InChI Key: MEPIYVVENHNTSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04839379

Procedure details

Following the procedure of Example 1, 600 mg of 1-(3-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione are dissolved in 30 ml of ethanol and reduction is carried out with hydrogen in the presence of 60 mg of 5% palladium/carbon. When the hydrogenation is complete, the mixture is diluted with ethanol and the catalyst is removed by filtration over HYFLO-Super-Cel®. The solvent is stripped off in vacuo and the residue is recrystallised from a mixture of ethyl acetate/petroleum ether, affording the title compound in the form of pale pink crystals with m.p. 135°-137° C. and an Rf value of 0.47 on thin-layer silica gel plates in the system methylene chloride/methanol (10:1), or 0.52 in methylene chloride/methanol/glacial acetic acid (40:5:1).
Name
1-(3-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
60 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]23[CH2:15][CH:14]2[C:13](=[O:16])[NH:12][C:11]3=[O:17])[CH:7]=[CH:8][CH:9]=1)([O-])=O.[H][H]>C(O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([C:10]23[CH2:15][CH:14]2[C:13](=[O:16])[NH:12][C:11]3=[O:17])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
1-(3-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Quantity
600 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C12C(NC(C2C1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
60 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst is removed by filtration over HYFLO-Super-Cel®
CUSTOM
Type
CUSTOM
Details
the residue is recrystallised from a mixture of ethyl acetate/petroleum ether

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)C12C(NC(C2C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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